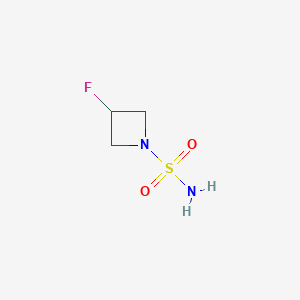

3-Fluoroazetidine-1-sulfonamide

Overview

Description

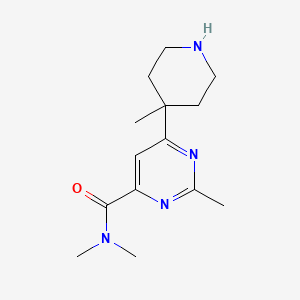

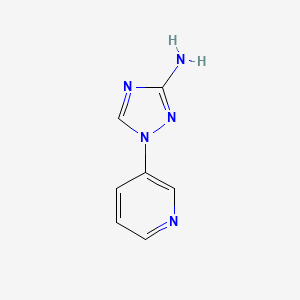

3-Fluoroazetidine-1-sulfonamide, also known as FSI-189, is a small molecule that contains a fluorine atom, an azetidine ring, and a sulfonamide functional group. It has a molecular weight of 154.17 .

Molecular Structure Analysis

The InChI code for 3-Fluoroazetidine-1-sulfonamide is1S/C3H7FN2O2S/c4-3-1-6 (2-3)9 (5,7)8/h3H,1-2H2, (H2,5,7,8) . This indicates that the molecule contains 3 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Sulfonamide Inhibitors in Therapy

Sulfonamide compounds, including 3-Fluoroazetidine-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microorganism-caused diseases. Their applications extend to being key components in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Additionally, they play a role in the therapy of cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting their versatility and importance in various therapeutic areas (Gulcin & Taslimi, 2018).

Synthesis and Medicinal Chemistry Potential

The synthesis of 3-Fluoroazetidine-1-sulfonamide and its derivatives, like 1-Boc-3-fluoroazetidine-3-carboxylic acid, illustrates the compound's potential as a building block in medicinal chemistry. This synthetic pathway paves the way for the development of new cyclic fluorinated beta-amino acids, which are valuable in drug discovery and development (Van Hende et al., 2009).

Carbonic Anhydrase Inhibition

Research on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives has shown effective inhibition of beta-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and their inhibition by compounds like 3-Fluoroazetidine-1-sulfonamide can lead to antimycobacterial agents with a novel mechanism of action, crucial in the context of extensive drug resistance (Ceruso et al., 2014).

Environmental Impact and Analysis

The environmental occurrence and fate of sulfonamides, including 3-Fluoroazetidine-1-sulfonamide, are sporadically assessed despite their widespread use. The development of analytical methods for monitoring these compounds in various organic matters is critical. This aspect is particularly important in understanding the environmental impact and ensuring safe usage of these compounds (Peixoto et al., 2016).

Protease Inhibition and Therapeutic Applications

Sulfonamide derivatives have shown substantial protease inhibitory properties, leading to potential applications in anticancer, anti-inflammatory, and antiviral therapies. The inhibition of metalloproteases by these compounds opens up possibilities for novel treatments for a range of diseases, from arthritis to viral infections (Supuran et al., 2003).

Safety And Hazards

properties

IUPAC Name |

3-fluoroazetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTQSMWAAADWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroazetidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

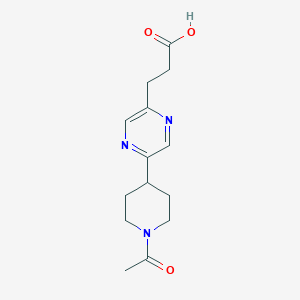

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)

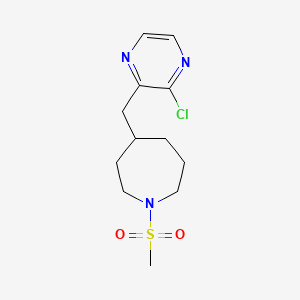

![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)

![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)